molecular formula C11H18N2 B13081978 2-methyl-N-(2-methylbutyl)pyridin-3-amine

2-methyl-N-(2-methylbutyl)pyridin-3-amine

Cat. No.: B13081978
M. Wt: 178.27 g/mol
InChI Key: ICLVDRLQMHSYGD-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-methylbutyl)pyridin-3-amine ( 1500156-60-4) is a chemical compound with the molecular formula C₁₁H₁₈N₂ and a molecular weight of 178.27 g/mol. This amine-functionalized pyridine derivative is characterized by a logP of 2.85, a TPSA of 24.92 Ų, and one hydrogen bond donor, indicating potential for good membrane permeability . The supplied compound has a minimum purity of 95% and should be stored sealed in a dry environment at 2-8°C . Researchers should note the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . While the specific biological mechanisms and primary research applications for this particular compound are not yet widely published in the available literature, its structural features are of high interest in medicinal chemistry. The 2-aminopyridine scaffold is a recognized pharmacophore in drug discovery . Analogs and derivatives of pyridine-methylamine compounds are actively investigated for their potential against infectious diseases and as inhibitors for neurological targets . This compound serves as a versatile building block for the synthesis of more complex molecules, such as imidazo[1,2-a]pyridines, which are privileged structures in the development of new therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-methyl-N-(2-methylbutyl)pyridin-3-amine

InChI

InChI=1S/C11H18N2/c1-4-9(2)8-13-11-6-5-7-12-10(11)3/h5-7,9,13H,4,8H2,1-3H3

InChI Key

ICLVDRLQMHSYGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=C(N=CC=C1)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Methyl N 2 Methylbutyl Pyridin 3 Amine and Analogues

Primary Synthetic Routes for the Compound and Related Pyridine (B92270) Amine Derivatives

The construction of the N-(2-methylbutyl) side chain on the 3-aminopyridine (B143674) core can be achieved through several established synthetic methodologies. These methods offer flexibility in substrate scope and can be adapted for the synthesis of a diverse range of analogues.

Amine Coupling and N-Alkylation Strategies

Direct N-alkylation of aminopyridines is a fundamental approach for the synthesis of compounds like 2-methyl-N-(2-methylbutyl)pyridin-3-amine. This can be accomplished through various methods, including reductive amination and reactions with alkyl halides.

Reductive amination involves the reaction of an aminopyridine with an aldehyde or ketone in the presence of a reducing agent. For the synthesis of the target compound, 2-methylpyridin-3-amine would be reacted with 2-methylbutanal. A common reducing agent for this transformation is sodium borohydride. researchgate.net This method is advantageous due to the mild reaction conditions and the ready availability of the starting materials. researchgate.net

Alternatively, direct N-alkylation with an appropriate alkyl halide, such as 1-bromo-2-methylbutane, can be employed. However, a significant challenge in the N-alkylation of amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. chemrxiv.org To overcome this, strategies involving self-limiting alkylation of N-aminopyridinium salts have been developed, which allow for the selective synthesis of secondary amines. chemrxiv.orgchemrxiv.org Another approach involves the use of heterogeneous catalysts, which can provide high selectivity for N-monoalkylation under optimized conditions. google.com

The choice of base and solvent can also influence the outcome of N-alkylation reactions. For instance, studies have shown that while some bases promote the formation of the N-alkylated pyridinium (B92312) salt, others can lead directly to the secondary amine product through in situ depyridylation. chemrxiv.org

Ring Functionalization and Derivatization Approaches

The synthesis of analogues of this compound often requires the functionalization of the pyridine ring. A variety of methods exist for introducing substituents onto the pyridine core, which can then be elaborated to the desired amine.

One common strategy is the amination of a pre-functionalized pyridine ring. For example, a pyridine ring bearing a suitable leaving group, such as a halogen, can undergo nucleophilic aromatic substitution with an amine. Metal-catalyzed C-N cross-coupling reactions are also widely used for this purpose. nih.gov

Furthermore, ring transformation reactions can be a powerful tool for the synthesis of functionalized pyridines. For instance, nitropyrimidinones have been shown to react with active methylene (B1212753) compounds in the presence of ammonium acetate (B1210297) to yield functionalized 4-aminopyridines. rsc.org This approach allows for the introduction of various functional groups onto the pyridine ring during its formation.

The following table summarizes different approaches for pyridine ring functionalization:

Method Description Key Features Reference(s)
Nucleophilic Aromatic SubstitutionDisplacement of a leaving group on the pyridine ring by an amine nucleophile.Requires an activated pyridine ring. nih.gov
C-H FunctionalizationDirect introduction of functional groups onto the C-H bonds of the pyridine ring.Atom-economical and allows for late-stage functionalization. researchgate.net
Ring TransformationConversion of other heterocyclic systems into a pyridine ring.Can provide access to highly functionalized pyridines. rsc.orgnih.gov

Multi-Component Reactions in Pyridine Amine Synthesis

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. researchgate.netbibliomed.org MCRs offer several advantages, including high atom economy, reduced waste, and operational simplicity, making them attractive for the synthesis of pyridine derivatives. researchgate.netbibliomed.orgnih.gov

Several named reactions, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz pyridine syntheses, are classic examples of MCRs that can be used to construct the pyridine core. acsgcipr.orgmdpi.com These reactions typically involve the condensation of aldehydes, ketones, and a nitrogen source, such as ammonia (B1221849) or an ammonium salt. acsgcipr.org By carefully selecting the starting materials, a wide variety of substituted pyridines can be accessed. For instance, a one-pot, four-component reaction of an aldehyde, an amine, a dialkyl acetylenedicarboxylate, and an active methylene compound can yield polysubstituted dihydropyridines, which can then be oxidized to the corresponding pyridines. bibliomed.org

The choice of catalyst and solvent can significantly impact the outcome of these MCRs. acs.org For example, the use of an amine base in ethanol (B145695) or an ionic base in acetonitrile (B52724) can lead to different reaction pathways and efficiencies in the synthesis of pyridine-3,5-dicarbonitriles. acs.org

Stereoselective Synthesis of Chiral Analogues

The 2-methylbutyl group in the target compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure chiral amines is of great importance, particularly in the pharmaceutical industry. mdma.ch

One approach to obtaining chiral analogues is to use a chiral starting material, such as an enantiomerically pure amine or alcohol, in the synthetic sequence. mdma.ch For example, the N-alkylation of 2-methylpyridin-3-amine could be performed with an enantiomerically pure 2-methylbutyl halide.

Alternatively, asymmetric synthesis methods can be employed to introduce the chiral center with high stereoselectivity. This can involve the use of chiral catalysts or auxiliaries. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines have been developed to provide enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. nih.gov Chemo-enzymatic dearomatization of activated pyridines has also emerged as a powerful strategy for the synthesis of stereo-defined piperidines. whiterose.ac.uk

Advanced Catalytic Systems in Synthetic Pathways

Modern synthetic chemistry heavily relies on the use of advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its analogues can benefit significantly from the application of such catalysts.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-nitrogen bonds. chemrxiv.org The Buchwald-Hartwig amination, for example, is a widely used method for the synthesis of N-aryl and N-heteroaryl amines from aryl/heteroaryl halides and amines. documentsdelivered.com This reaction could be applied to couple 2-methyl-3-halopyridine with 2-methylbutylamine (B1361350) to form the target compound.

Palladium catalysts are also effective for N-alkylation reactions. chemrxiv.orgmdma.chresearchgate.net The "borrowing hydrogen" methodology, where an alcohol is used as the alkylating agent, is a particularly attractive and environmentally friendly approach. chemrxiv.orgresearchgate.net In this process, the palladium catalyst facilitates the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with water being the only byproduct. chemrxiv.org

The choice of ligand for the palladium catalyst is crucial for achieving high catalytic activity and selectivity. nih.gov Bulky trialkylphosphines have been shown to be effective ligands for the palladium-catalyzed coupling of alkyl bromides with nitrogen nucleophiles. nih.gov

The following table provides examples of palladium-catalyzed reactions relevant to the synthesis of N-alkylated aminopyridines:

Reaction Type Catalyst System Substrates Key Features Reference(s)
Buchwald-Hartwig AminationPd catalyst with a suitable phosphine (B1218219) ligandAryl/heteroaryl halide and an amineForms C-N bonds with high efficiency. documentsdelivered.com
N-Alkylation with AlcoholsPalladium nanoparticles on a support (e.g., Fe2O3, SiO2)Amine and an alcohol"Borrowing hydrogen" methodology, green process. mdma.chresearchgate.net
N-Alkylation with Alkyl Halides[Pd(allyl)Cl]2 with a phosphine ligandAlkyl bromide and an amineCan be used for secondary and tertiary alkyl groups. nih.gov

Lewis Acid-Mediated Transformations

Lewis acid catalysis offers a powerful tool for the functionalization of pyridine derivatives. While specific literature on this compound is not extensively detailed, the principles of Lewis acid-mediated transformations on the 3-aminopyridine scaffold can be extrapolated. Lewis acids can coordinate to the nitrogen atom of the pyridine ring, activating the ring system towards various transformations.

This activation can facilitate reactions that are otherwise difficult due to the electron-rich nature of the pyridine ring, which is further enhanced by the amino and methyl substituents. For instance, coordination of a Lewis acid can polarize the pyridine ring, making it more susceptible to nucleophilic attack or enabling rearrangements. In the context of related N-heterocycles, Lewis acids are employed to control regioselectivity in alkylation and arylation reactions. For pyridine derivatives, this approach could potentially be used to direct further substitutions on the ring or to mediate reactions involving the exocyclic amine.

Table 1: Potential Lewis Acid-Mediated Reactions on the Pyridine Scaffold

Reaction Type Lewis Acid Catalyst (Example) Potential Outcome
Friedel-Crafts Alkylation/Acylation AlCl₃, FeCl₃ Unlikely due to ring deactivation upon N-coordination; Friedel-Crafts reactions are generally not successful with pyridine.
Regioselective Functionalization TiCl₄, ZnCl₂ May direct the addition of nucleophiles to specific positions by altering the electronic landscape of the pyridine ring.

Chemical Reactivity and Derivatization Potential of the Pyridine Amine Scaffold

The chemical reactivity of this compound is dictated by the interplay of its three key components: the pyridine ring, the secondary amine, and the methyl group. The electron-donating nature of the amino and methyl groups generally activates the ring towards electrophilic substitution, but the pyridine nitrogen itself acts as a site for protonation or Lewis acid coordination, which deactivates the ring. uoanbar.edu.iq

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iq However, for this compound, these positions are either substituted (C2) or less electronically favorable for attack compared to pyridines with electron-withdrawing groups.

Nucleophilic substitution is more commonly observed on pyridinium salts or pyridines bearing a good leaving group, such as a halide. nih.govresearchgate.netresearchgate.net For the title compound, a direct SNAr reaction displacing a hydride ion would require harsh conditions (e.g., the Chichibabin reaction to introduce an amino group at C4 or C6) and may not be regioselective. uoanbar.edu.iq If a leaving group were present at the 4- or 6-position of the ring, nucleophilic substitution would be a viable pathway for derivatization.

Academic Characterization Techniques for Structural Elucidation and Purity

The definitive identification and purity assessment of this compound rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Predicted chemical shifts are based on the analysis of analogous structures such as substituted aminopyridines and N-alkyl amines. tandfonline.comnih.govresearchgate.netchemicalbook.com

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring, the N-H proton, and the protons of the 2-methylbutyl group. The aromatic region would display characteristic coupling patterns for the three adjacent ring protons. The aliphatic region would be complex due to the chirality and branching of the 2-methylbutyl group, leading to diastereotopic protons and complex splitting patterns.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons would confirm the substitution pattern, while the aliphatic signals would correspond to the methyl, methylene, and methine carbons of the side chain and the ring's methyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Position Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Pyridine Ring H-4 ~6.8-7.0 (dd) ~120-125
H-5 ~7.0-7.2 (dd) ~135-140
H-6 ~7.8-8.0 (dd) ~140-145
C-2 - ~150-155
C-3 - ~130-135
Ring Substituent 2-CH₃ ~2.3-2.5 (s) ~15-20
Side Chain N-H Variable, broad (~3-5) -
N-CH₂ ~2.9-3.2 (m) ~50-55
CH(CH₃) ~1.6-1.8 (m) ~30-35
CH₂CH₃ ~1.3-1.5 (m) ~25-30
CH(CH₃) ~0.9-1.0 (d) ~15-20
CH₂CH₃ ~0.9-1.0 (t) ~10-15

Note: Shifts are estimates and can vary based on solvent and other experimental conditions. dd = doublet of doublets, s = singlet, m = multiplet, d = doublet, t = triplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H, C-H, C=N, and C=C bonds. vscht.cznist.govresearchgate.net

Table 3: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine (N-H) Stretch 3300 - 3500 Medium-Weak
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2960 Strong
Pyridine Ring (C=C, C=N) Stretch 1550 - 1610 Medium-Strong
N-H Bend 1500 - 1580 Medium
C-N Stretch 1250 - 1350 Medium

Note: These are typical ranges for the specified functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound (molecular weight: 178.27 g/mol ), electron ionization (EI) would likely be employed. The resulting mass spectrum is predicted to show a molecular ion peak ([M]⁺) at an m/z of 178.

The fragmentation pattern of this compound is expected to be influenced by the stability of the resulting carbocations and radical species. Alpha-cleavage is a common fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, two primary alpha-cleavage pathways are anticipated:

Cleavage of the bond between the secondary carbon of the 2-methylbutyl group and the nitrogen, leading to the loss of a C₄H₉ radical and the formation of a resonance-stabilized cation at m/z 121.

Cleavage of the bond between the benzylic-like carbon and the nitrogen, resulting in the loss of a 2-methylbutyl radical and the formation of a 2-methylpyridin-3-yl cation at m/z 91.

Further fragmentation of the 2-methylbutyl group itself would also be expected, leading to peaks corresponding to the loss of methyl (m/z 163) and ethyl (m/z 149) radicals. A prominent peak is also anticipated at m/z 107, corresponding to the 2-methyl-pyridin-3-amine cation following the loss of the entire 2-methylbutyl side chain. The mass spectrum of the related compound, 2-amino-3-methylpyridine, shows a strong molecular ion peak and fragmentation consistent with the pyridine ring structure. nist.gov

Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment IonRelative Abundance
178[C₁₁H₁₈N₂]⁺ (Molecular Ion)Moderate
163[C₁₀H₁₅N₂]⁺Low
149[C₉H₁₃N₂]⁺Low
121[C₇H₉N₂]⁺High
107[C₆H₇N₂]⁺High
91[C₆H₅N]⁺Moderate

This table is based on theoretical fragmentation patterns and may not represent actual experimental data.

Elemental Analysis (CHN/S)

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₁₁H₁₈N₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and nitrogen. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The theoretical percentages are derived from the molecular weight of the compound (178.27 g/mol ).

Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0111132.1174.10
HydrogenH1.0081818.14410.18
NitrogenN14.01228.0215.72

This table represents the theoretical elemental composition and would be compared against experimental values for validation.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be employed to assess its purity and confirm its identity by comparing its retention time to that of a known standard.

A typical HPLC setup for this analysis would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). thermofisher.com The detection would likely be performed using a UV detector, as the pyridine ring of the compound is expected to absorb UV light.

The retention time of the compound would depend on the specific chromatographic conditions, including the column dimensions, particle size, mobile phase composition, flow rate, and temperature. A gradient elution, where the proportion of the organic solvent is increased over time, might be used to ensure good separation and peak shape. The purity of the sample would be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Hypothetical HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~8.5 min

This table presents a hypothetical set of HPLC conditions and is for illustrative purposes only. Actual experimental conditions would require optimization.

Theoretical and Computational Investigations of 2 Methyl N 2 Methylbutyl Pyridin 3 Amine

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis explore the spatial arrangement of atoms in a molecule and the energy associated with different arrangements (conformers). These studies are fundamental to understanding how a molecule like 2-methyl-N-(2-methylbutyl)pyridin-3-amine will behave and interact with its environment.

The structure of this compound allows for significant conformational flexibility, primarily due to the rotation around the single bonds in the N-(2-methylbutyl) side chain and the C-N bond connecting it to the pyridine (B92270) ring. Computational methods, such as Density Functional Theory (DFT), can be used to identify the most stable, low-energy conformers.

A key feature of interest in aminopyridine derivatives is the potential for intramolecular hydrogen bonding. In related structures, hydrogen bonds can form between a hydrogen on the amino group and the nitrogen atom of the pyridine ring, which can restrict the conformational mobility of the peptide backbone. nih.govrsc.org For this compound, an intramolecular hydrogen bond could potentially form between the hydrogen on the secondary amine and the nitrogen atom at position 1 of the pyridine ring. This interaction would create a pseudo-six-membered ring, significantly stabilizing a specific conformation. The strength and existence of this bond would depend on the spatial orientation of the side chain. Theoretical calculations can predict the geometric parameters and energetic favorability of such an interaction.

Table 1: Predicted Characteristics of Potential Intramolecular Hydrogen Bonding

Interacting Atoms Predicted Bond Type Expected Effect on Conformation Computational Verification Method
Amine Hydrogen (N-H ) & Pyridine Nitrogen (N 1) N-H···N Stabilization of a planar-like conformer; restriction of C-N bond rotation. Natural Bond Orbital (NBO) Analysis; Atoms in Molecules (AIM) Theory.

NBO analysis is particularly useful for investigating these interactions, quantifying the charge transfer between the hydrogen bond donor and acceptor orbitals. researchgate.net Studies on similar molecules, such as 2-N-methylamino-3-methylpyridine N-oxide, have confirmed the presence of strong intramolecular N–H···O hydrogen bonds that stabilize a nearly flat molecular skeleton. nih.gov While the acceptor atom is different (N vs. N-oxide), the principle of conformational stabilization remains relevant.

The N-(2-methylbutyl) substituent contains a chiral center at the second carbon of the butyl chain. Consequently, this compound exists as two distinct enantiomers: (R)-2-methyl-N-(2-methylbutyl)pyridin-3-amine and (S)-2-methyl-N-(2-methylbutyl)pyridin-3-amine.

Computational modeling can be used to compare the conformational landscapes of the (R) and (S) enantiomers. By calculating the potential energy surfaces for each, it is possible to identify the lowest-energy conformers and analyze differences in their shape, dipole moment, and surface properties, which are critical for predicting differential biological activity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies aim to correlate a molecule's chemical structure with its biological activity and physical properties, respectively. These investigations are essential in medicinal chemistry for optimizing lead compounds.

For classes of compounds like aminopyridines, which are common scaffolds for kinase inhibitors and other drug candidates, computational methods are invaluable for elucidating SAR and SPR. rsc.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) is a primary technique used for this purpose. researchgate.net

2D-QSAR models correlate biological activity with physicochemical descriptors such as logP (lipophilicity), molecular weight, and electronic parameters. nih.gov 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go further by considering the three-dimensional steric and electrostatic fields of a series of molecules. mdpi.com These models can generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing a roadmap for rational drug design. mdpi.com For a series of analogs of this compound, a 3D-QSAR study could reveal the optimal size and electronic properties for the substituents on both the pyridine ring and the N-alkyl chain to maximize a desired biological effect. nih.gov

2-Methyl Group (Pyridine Ring): This methyl group can influence the molecule's properties in several ways. Electronically, it is a weak electron-donating group, which can subtly alter the basicity of the pyridine nitrogen and the nucleophilicity of the amino group. Sterically, it can impose a preferred orientation (a "conformational lock") on the N-(2-methylbutyl) side chain through steric hindrance, influencing which stable conformers are accessible. Furthermore, this methyl group can participate in favorable hydrophobic (lipophilic) interactions within a protein binding pocket and can block metabolic attack at the C2 position, potentially increasing the molecule's metabolic stability.

2-Methyl Group (Butyl Chain): This methyl group introduces chirality, as discussed previously. It also increases the steric bulk and lipophilicity of the side chain compared to an n-butyl group. This added bulk can be crucial for achieving selectivity for a specific biological target by preventing binding to off-targets that have smaller binding pockets.

The process of DNA methylation, a fundamental biochemical process where a methyl group is added to DNA, illustrates the profound biological impact a simple methyl group can have on regulating gene expression. nih.govnih.gov In medicinal chemistry, this effect is leveraged to fine-tune a drug's potency, selectivity, and pharmacokinetic profile.

Table 2: Conceptual Analysis of the "Methylation Effect" on Molecular Properties

Property Unsubstituted Analogue (N-butylpyridin-3-amine) This compound Rationale for Change
Lipophilicity (cLogP) Lower Higher Addition of two methyl groups increases hydrocarbon character.
Shape/Steric Profile More flexible, linear More rigid, branched, chiral Methyl groups introduce steric bulk and restrict bond rotation.
Metabolic Stability Potentially susceptible to oxidation at C2 of pyridine Potentially enhanced Methyl group at C2 can block access by metabolic enzymes.

| Receptor Selectivity | Lower | Potentially higher | The defined 3D shape from the chiral methyl group can lead to more specific protein interactions. |

Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of small molecules to biological targets. d-nb.inforesearchgate.net

For this compound, docking studies would be instrumental in hypothesizing its mechanism of action if a biological target is known or suspected. Aminopyridine scaffolds are frequently found in protein kinase inhibitors, where they act as "hinge-binders." nih.govacs.org In a typical scenario, the pyridine nitrogen and the exocyclic amino group form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. acs.org

A hypothetical docking of this compound into a kinase ATP-binding site would likely predict the following interactions:

Hydrogen Bonding: The pyridine nitrogen atom could act as a hydrogen bond acceptor from a hinge region backbone N-H. The secondary amine's hydrogen could act as a hydrogen bond donor to a backbone carbonyl oxygen in the hinge.

Hydrophobic Interactions: The 2-methyl group on the pyridine ring would likely be oriented towards a hydrophobic pocket. The 2-methylbutyl side chain would extend into a larger, lipophilic region of the binding site, with its branched nature potentially providing a better fit than a simple linear chain.

The results from docking simulations, typically reported as a binding score or estimated free energy of binding, can be used to rank different compounds and prioritize them for synthesis and experimental testing. semanticscholar.org

Table 3: Summary of Predicted Ligand-Target Interactions from a Hypothetical Docking Scenario (e.g., with a Protein Kinase)

Molecular Moiety Potential Interaction Type Interacting Protein Residues (Example)
Pyridine Nitrogen Hydrogen Bond (Acceptor) Hinge Region Backbone N-H (e.g., MET)
Amine Hydrogen Hydrogen Bond (Donor) Hinge Region Backbone C=O (e.g., GLU)
2-Methyl Group (Ring) Hydrophobic/Van der Waals Gatekeeper Residue, Hydrophobic Pocket (e.g., LEU, VAL)
2-Methylbutyl Group Hydrophobic/Van der Waals Solvent-Exposed Hydrophobic Channel (e.g., ILE, ALA)

| Pyridine Ring | π-π Stacking | Aromatic Residue (e.g., PHE, TYR) |

Prediction of Binding Modes and Active Site Interactions

Molecular docking simulations are a cornerstone of computational chemistry, utilized to predict the preferred orientation of a molecule when bound to a target, typically a protein or enzyme active site. For this compound, several key structural features dictate its potential binding interactions.

The aminopyridine core is central to its binding potential. The pyridine ring, an aromatic heterocycle, can participate in several types of non-covalent interactions. The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor. Furthermore, the aromatic system is capable of engaging in π-π stacking or π-cation interactions with complementary aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. nih.govrsc.org

The exocyclic amino group (-NH-) is a critical interaction point, acting as a hydrogen bond donor. nih.gov The secondary amine and the adjacent methyl group on the pyridine ring create a specific steric and electronic environment that influences the geometry of these hydrogen bonds.

Computational docking studies on similar aminopyridine derivatives have demonstrated that the primary interactions are often driven by hydrogen bond formation involving the aminopyridine moiety. nih.govmdpi.com For this compound, a hypothetical binding mode would likely involve the pyridine nitrogen and the exocyclic amine forming hydrogen bonds with amino acid residues like serine, threonine, or the peptide backbone, while the alkyl chain settles into a hydrophobic sub-pocket.

Table 1: Predicted Intermolecular Interactions for this compound

Molecular Moiety Potential Interaction Type Interacting Partner in Active Site (Example)
Pyridine Ring Nitrogen Hydrogen Bond Acceptor Serine, Threonine, Asparagine
Pyridine Ring π-π Stacking / Cation-π Phenylalanine, Tyrosine, Tryptophan
Exocyclic Amine (-NH-) Hydrogen Bond Donor Aspartate, Glutamate, Carbonyl Oxygen
2-methylbutyl Group Hydrophobic / van der Waals Leucine, Isoleucine, Valine, Alanine

Exploration of Allosteric Modulation Mechanisms

Allosteric modulation occurs when a ligand binds to a site on a protein that is topographically distinct from the primary (orthosteric) site, inducing a conformational change that alters the protein's activity. nih.gov Computational studies can help identify potential allosteric sites and explore the mechanisms by which a ligand might exert such an effect.

For this compound to act as an allosteric modulator, it would need to bind with sufficient affinity to a secondary pocket on a target protein. The binding in this allosteric site would trigger a cascade of subtle conformational shifts that propagate through the protein's structure to the active site, thereby enhancing or inhibiting its function. scispace.com The presence of both hydrogen-bonding moieties and a significant hydrophobic tail gives the molecule the versatility to bind to sites with mixed polar and nonpolar characteristics, which are often features of allosteric pockets.

In Silico Prediction of Pharmacokinetic Parameters (Pre-Clinical Context)

In silico tools are invaluable in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govresearchgate.net These predictions help to identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic profiles.

Computational Assessment of Absorption and Distribution Profiles

The absorption and distribution of a compound are heavily influenced by its physicochemical properties, such as lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and water solubility. Computational models can provide robust estimates for these parameters for this compound.

Lipophilicity (logP): The calculated octanol-water partition coefficient (logP) is a key indicator of a molecule's ability to cross biological membranes. The N-alkyl substitution on the aminopyridine core increases its lipophilicity.

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface contributions of polar atoms and is a good predictor of passive intestinal absorption and blood-brain barrier penetration. The aminopyridine moiety is the primary contributor to the TPSA of this molecule.

Gastrointestinal (GI) Absorption: Based on its moderate molecular weight and TPSA, computational models would likely predict high passive gastrointestinal absorption.

Table 2: Predicted Physicochemical and ADME Properties

Parameter Predicted Value/Classification Implication
Molecular Weight ~178.28 g/mol Favorable for oral bioavailability
cLogP ~2.5 - 3.0 Good membrane permeability
TPSA ~38.9 Ų Good intestinal absorption, potential BBB penetration
Hydrogen Bond Donors 1 Adherence to drug-likeness rules
Hydrogen Bond Acceptors 2 Adherence to drug-likeness rules
GI Absorption High Likely well-absorbed orally
BBB Permeant Probable Potential for CNS activity

Theoretical Prediction of Metabolic Stability

Metabolic stability is a critical parameter that determines the half-life and bioavailability of a compound. nih.gov In silico metabolic stability prediction involves identifying potential sites of metabolism, primarily by cytochrome P450 (CYP) enzymes. nih.gov

For this compound, several metabolic pathways can be predicted:

Oxidation of the Pyridine Ring: The pyridine ring can undergo aromatic hydroxylation, a common metabolic pathway for such heterocycles. nih.gov

Oxidation of the Alkyl Chain: The 2-methylbutyl group is susceptible to aliphatic hydroxylation at various positions, particularly at carbons that are less sterically hindered.

Oxidation of the Benzylic Methyl Group: The methyl group attached to the pyridine ring can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.

N-dealkylation: Cleavage of the bond between the amine nitrogen and the butyl group, while possible, is often a less favored pathway for secondary amines compared to oxidation.

Computational models can predict the most likely sites of metabolism by calculating the reactivity of each atom. The stability of aminopyridines can be significantly influenced by their substitution patterns. For instance, studies on 3-fluoro-4-aminopyridine have shown that CYP2E1 is a key enzyme in its metabolism, leading to hydroxylation and N-oxide formation. nih.gov Similar pathways could be anticipated for this compound. The presence of the N-alkyl group may also influence which CYP isoforms are most involved in its metabolism. researchgate.net

Table 3: Predicted Sites of Metabolism for this compound

Metabolic Reaction Potential Site Primary Metabolite
Aromatic Hydroxylation Pyridine Ring (C4, C5, or C6 positions) Hydroxylated pyridine derivative
Aliphatic Hydroxylation 2-methylbutyl side chain Alcohol derivative
Benzylic Oxidation 2-methyl group on pyridine ring 2-(hydroxymethyl) derivative
N-Oxidation Pyridine Ring Nitrogen Pyridine N-oxide derivative

Pharmacological and Biological Activity Research of 2 Methyl N 2 Methylbutyl Pyridin 3 Amine Derivatives in Vitro and Pre Clinical

Investigation of Receptor Binding and Modulation

No research has been published detailing the interaction of 2-methyl-N-(2-methylbutyl)pyridin-3-amine with any specific receptors.

Studies on Specific Receptor Interactions (e.g., G-protein Coupled Receptors, Kinases)

There are no available studies that have investigated the binding profile of this compound against G-protein Coupled Receptors (GPCRs), kinases, or any other specific receptor targets.

Characterization of Agonist, Antagonist, and Allosteric Modulator Activity (e.g., PAM/NAM)

No data is available to characterize whether this compound acts as an agonist, antagonist, or an allosteric modulator, such as a Positive Allosteric Modulator (PAM) or a Negative Allosteric Modulator (NAM), at any receptor.

Enzymatic Inhibition and Activation Studies

There is no published research on the effects of this compound on enzymatic activity.

Identification and Validation of Target Enzymes (e.g., EZH2, PI3K/mTOR, ROCK, CHK1, Carbonic Anhydrase)

No studies have identified or validated any specific enzyme targets for this compound. Consequently, there is no information regarding its potential to inhibit or activate enzymes such as EZH2, PI3K/mTOR, ROCK, CHK1, or Carbonic Anhydrase.

Mechanistic Elucidation of Enzyme Modulation

As no target enzymes have been identified, there are no mechanistic studies elucidating how this compound might modulate enzyme activity.

Cellular Biological Activities (In Vitro Models)

There are no published in vitro studies that describe the cellular biological activities of this compound in any cell-based models.

In Vitro Cytotoxicity and Antiproliferative Assays against Cancer Cell Lines

Derivatives of pyridin-3-amine have demonstrated notable cytotoxic and antiproliferative effects across a range of human cancer cell lines. The pyridine (B92270) nucleus is a common scaffold in many anticancer agents, and modifications to this core structure have yielded compounds with significant potency. nih.gov

Newly synthesized pyridinethione and thienopyridine derivatives have shown promising antitumor activity. mdpi.com In vitro assays using the MTT method revealed that several of these compounds were selectively active against human liver (HepG2) and colon (HCT-116) cancer cells, while showing less activity against breast cancer (MCF-7) cell lines. mdpi.com Importantly, these compounds exhibited low cytotoxicity against a non-tumor fibroblast-derived cell line (BJ-1), suggesting a favorable safety profile for potential anticancer agents. mdpi.com

Similarly, other studies on imidazo[2,1-b]thiazole (B1210989) derivatives bearing a pyridine moiety have identified compounds with potent inhibitory activity against the MDA-MB-231 human breast cancer cell line, with IC50 values as low as 1.4 µM. mdpi.com Thieno[3,2-b]pyridine (B153574) derivatives have also shown significant growth inhibition in triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468, while having minimal effect on non-tumorigenic mammary epithelial cells (MCF-12A). mdpi.com One promising compound from this series was found to decrease the number of viable cells and inhibit cell proliferation in MDA-MB-231 cells. mdpi.com

The table below summarizes the in vitro cytotoxic activity of various pyridine derivatives against several cancer cell lines.

Compound ClassCancer Cell LineActivity (IC50/GI50)Reference
Pyridinethione/Thienopyridine DerivativesHepG2 (Liver), HCT-116 (Colon)Active mdpi.com
Imidazo[2,1-b]thiazole-Pyridine DerivativesMDA-MB-231 (Breast)1.4 µM mdpi.com
Imidazo[2,1-b]thiazole-Pyridine DerivativesHepG2 (Liver)22.6 µM mdpi.com
Thieno[3,2-b]pyridine DerivativesMDA-MB-231 (Breast)13 µM (GI50) mdpi.com
Thieno[3,2-b]pyridine DerivativesMDA-MB-468 (Breast)Active mdpi.com
Quinoline-Substituted 2-AminopyrimidinesVariousActive (CDK inhibitor) researchgate.net

Antimicrobial Spectrum and Potency against Bacterial and Fungal Strains

The pyridin-3-amine scaffold is a key component in a variety of compounds exhibiting a broad spectrum of antimicrobial activity. Research has demonstrated the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. researchgate.netnih.gov

For instance, a series of methyl-2-aminopyridine-4-carboxylate derivatives were synthesized and tested for their in vitro antimicrobial activity, with some compounds showing good efficacy. researchgate.net Another study highlighted 2-aminopyridine (B139424) derivatives that showed high activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg/mL for one compound. mdpi.com This selective activity is thought to be related to differences in the cell wall structure between Gram-positive and Gram-negative bacteria. mdpi.com

The antifungal potential of this class of compounds has also been well-documented. Derivatives of nicotinic acid showed activity against Candida albicans and Aspergillus niger comparable to the standard drug fluconazole. nih.gov Furthermore, thiazolo[4,5-b]pyridin-2-one derivatives have demonstrated significant activity against various pathogenic fungi, including Candida species. mdpi.com

The following table presents a summary of the antimicrobial activity of selected pyridine derivatives.

Compound ClassMicrobial StrainActivity (MIC)Reference
2-Aminopyridine DerivativesStaphylococcus aureus, Bacillus subtilis0.039 µg/mL mdpi.com
Mannich bases of IsonicotinohydrazideS. aureus, B. subtilis, P. aeruginosa, E. coli6.25–12.5 µg/mL nih.gov
Mannich bases of IsonicotinohydrazideC. albicans, C. glabrata12.5 µg/mL nih.gov
Thiazolo[4,5-b]pyridin-2-onesPseudomonas aeruginosa, Escherichia coli0.21 µM mdpi.com
Thiazolo[4,5-b]pyridin-2-onesCandida spp., Saccharomyces spp.Active mdpi.com
Pyridine-fused SulfonamidesVarious bacteria and fungiEvaluated ekb.eg

Anti-inflammatory and Immunomodulatory Effects in Cellular Models

Derivatives of the pyridine scaffold have been investigated for their potential to modulate inflammatory pathways. Chronic inflammation is a key factor in numerous diseases, making the development of new anti-inflammatory agents a critical therapeutic goal. mdpi.com

Studies on pyrazolo[1,5-a]quinazoline derivatives, which incorporate a pyridine-like structure, have identified compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com The NF-κB pathway is a central regulator of inflammatory responses. Several compounds in this class demonstrated potent anti-inflammatory activity with IC50 values below 50 µM in cell-based assays. mdpi.com

Further research into pyridine derivatives has revealed compounds that can suppress the expression of key inflammatory mediators. For example, certain coumarin-amino acid hybrids containing pyridine moieties have been shown to diminish the expression of NF-κB, transforming growth factor-beta (TGF-β), and interleukin-6 (IL-6) in liver and kidney tissues in pre-clinical models. researchgate.net Additionally, 2-[(Phenylthio)methyl]pyridine derivatives have shown a pattern of anti-inflammatory activity similar to hydrocortisone (B1673445) in rat models by reducing exudate volume and white blood cell accumulation. nih.gov

Exploration of Other Pre-clinical Cellular Responses

Beyond the primary areas of oncology, microbiology, and inflammation, the versatile pyridine scaffold has been explored for other therapeutic applications. The structural diversity of pyridin-3-amine derivatives allows for interaction with a wide range of biological targets, leading to various cellular responses.

One significant area of investigation is in the field of neuroscience. Certain derivatives have been designed and synthesized as selective agonists for serotonin (B10506) receptors, specifically the 5-HT1A receptor. These compounds have shown potential for development as antidepressant agents.

In the realm of infectious diseases, pyridine-2-methylamine derivatives have been identified as potent inhibitors of Mycobacterial membrane protein Large 3 (MmpL3). nih.govnih.gov MmpL3 is essential for the viability of Mycobacterium tuberculosis as it transports mycolic acids, crucial components of the bacterial cell wall. nih.govnih.gov Inhibition of this protein disrupts cell wall formation, leading to bacterial death. nih.gov These findings highlight the potential of pyridine derivatives as novel antitubercular agents, including against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis. nih.gov

Elucidation of Molecular Mechanism of Action

Understanding the molecular mechanisms by which pyridin-3-amine derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on identifying the specific signaling pathways and molecular targets that are modulated by these compounds.

Characterization of Molecular Pathways and Signaling Cascades

The anticancer activity of many pyridine derivatives is linked to their ability to interfere with key signaling pathways that control cell growth, proliferation, and survival. A primary mechanism involves the inhibition of protein kinases, which are critical components of these pathways.

For example, certain thieno[3,2-b]pyridine derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.com VEGFR-2 is a tyrosine kinase receptor that, upon activation, triggers signaling cascades leading to endothelial cell proliferation and angiogenesis, a process vital for tumor growth. mdpi.com By blocking this receptor, these compounds can inhibit the formation of new blood vessels that supply tumors.

Furthermore, some pyridine derivatives have been shown to affect pathways related to apoptosis (programmed cell death). In pre-clinical cancer models, treatment with these compounds led to the upregulation of pro-apoptotic proteins like p53, Bax, and caspase-3, while suppressing the expression of the anti-apoptotic protein Bcl-2. researchgate.net Another significant target is the PI3K/Akt/mTOR pathway, a central signaling cascade that is often dysregulated in cancer. Imatinib, a well-known anticancer drug containing a pyridine moiety, functions by inhibiting tyrosine kinases, and its derivatives interact with this pathway. mdpi.com

In the context of inflammation, pyridine derivatives have been shown to block IRAK4-mediated NF-κB and MAPK signaling pathways, which are central to the production of inflammatory cytokines. mdpi.com

Investigation of Selective Target Engagement

A key aspect of drug development is ensuring that a compound interacts selectively with its intended target to maximize efficacy and minimize off-target effects. Research on pyridin-3-amine derivatives has focused on elucidating their specific molecular targets.

Structure-based drug design has led to the development of pyridine-2-methylamine derivatives that selectively target the MmpL3 protein in Mycobacterium tuberculosis. nih.govnih.gov Molecular docking studies have shown that these compounds bind effectively within the active pocket of MmpL3, with specific interactions such as hydrogen bonding and π-π stacking stabilizing the compound-protein complex. nih.gov The development of resistant mutants with single nucleotide polymorphisms in the mmpL3 gene further confirms that this protein is the direct target of these compounds. nih.govnih.gov

In oncology, multi-substituted pyridin-3-amine derivatives have been designed as multi-targeted protein kinase inhibitors. One such compound demonstrated potent, nanomolar-level inhibition against several oncogenic kinases relevant to non-small cell lung cancer (NSCLC), including FGFR1/2/3, RET, EGFR, DDR2, and ALK. This multi-targeting capability is seen as a promising strategy to enhance therapeutic efficacy and overcome drug resistance.

The table below lists some of the molecular targets engaged by pyridine derivatives.

Compound ClassMolecular TargetTherapeutic AreaReference
Pyridine-2-methylamine DerivativesMmpL3Tuberculosis nih.govnih.gov
Thieno[3,2-b]pyridine DerivativesVEGFR-2Cancer mdpi.com
Multi-substituted Pyridin-3-amine DerivativesFGFR1/2/3, RET, EGFR, DDR2, ALKCancer (NSCLC)
Pyrazolo[1,5-a]quinazolinesJNK1, JNK2, JNK3 (MAPKs)Inflammation mdpi.com
Imatinib (Pyridine-containing)Tyrosine Kinases (e.g., Abelson)Cancer mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.